2,2-Dimethyl-4-(2,6-dimethylphenyl)-4-oxobutyric acid
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Description
2,2-Dimethyl-4-(2,6-dimethylphenyl)-4-oxobutyric acid, also known as Dibenzoylmethane (DBM), is an organic compound that belongs to the class of chalcones. DBM is a yellow crystalline solid that is soluble in organic solvents but insoluble in water. DBM is widely used in scientific research due to its unique chemical properties and potential applications in various fields.
Scientific Research Applications
Anticonvulsant Screening
A study evaluated the anticonvulsant activity of three isomeric forms of 4[(dimethylphenyl) amino]-4-oxobut-2-enoic acid in chicks and mice, including a form similar to 2,2-Dimethyl-4-(2,6-dimethylphenyl)-4-oxobutyric acid. The study aimed to address the shortcomings in epilepsy treatment, focusing on toxicity and cost. While some level of protection was observed, the results were not significantly effective against the tested models (Ahmadu et al., 2019).
Intermolecular Hydrogen Bonding
Research on a similar compound, 2,2-dimethylbutynoic acid, highlighted its ability to form an intermolecularly hydrogen-bonded dimer. This behavior was observed in different states - crystal, solution, and gas phase - suggesting potential applications in molecular recognition and material science (Wash et al., 1997).
Pharmacological Profile
A related compound, 2,2-Dimethyl-6-(4-chlorophenyl)-7-phenyl, 2,3-dihydro-1H-pyrrolizine-5-yl-acetic acid (ML 3000), was studied for its dual inhibition of enzymes cyclo-oxygenase and 5-lipoxygenase. This compound exhibited antiphlogistic, analgesic, antipyretic, antiasthmatic, and antiaggregative activities, highlighting potential therapeutic applications (Laufer et al., 1994).
Anticonvulsant Activity of Metabolic Inhibitors
Research on 4-amino-N-(2,6-dimethylphenyl)benzamide, an analogue of 2,2-Dimethyl-4-(2,6-dimethylphenyl)-4-oxobutyric acid, revealed its effectiveness as an anticonvulsant in various animal models. This compound showed significant potential in antagonizing seizures induced by maximal electroshock (Robertson et al., 1987).
Polymorphism and Co-crystal Salt Formation
A study on the polymorphism of 2-((2,6-dimethylphenyl)amino)benzoic acid, a structurally related compound, explored its potential in the formation of polymorphs and cocrystal salts. This research is crucial in understanding the material properties of such compounds for various applications (Zhoujin et al., 2022).
Biodegradation of Plastic Monomers
Research on 2,6-Dimethylphenol, a monomer of 2,2-Dimethyl-4-(2,6-dimethylphenyl)-4-oxobutyric acid, investigated its microbial degradation by Mycobacterium neoaurum. This study provides insights into the biodegradation of such compounds, which is vital for environmental remediation (Ji et al., 2019).
properties
IUPAC Name |
4-(2,6-dimethylphenyl)-2,2-dimethyl-4-oxobutanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O3/c1-9-6-5-7-10(2)12(9)11(15)8-14(3,4)13(16)17/h5-7H,8H2,1-4H3,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIUMLUDQBYQYJU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)C(=O)CC(C)(C)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dimethyl-4-(2,6-dimethylphenyl)-4-oxobutyric acid |
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